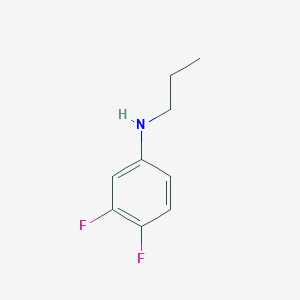

(3,4-Difluorophenyl)propylamine

Description

Properties

IUPAC Name |

3,4-difluoro-N-propylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N/c1-2-5-12-7-3-4-8(10)9(11)6-7/h3-4,6,12H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFNHBYGSXIRIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization

Common Synthetic Routes

The synthesis of compounds containing the (3,4-difluorophenyl) moiety often starts from commercially available precursors like 3,4-difluoroaniline (B56902) or 3,4-difluorobenzaldehyde (B20872). prepchem.comgoogle.com One common approach to synthesize related structures, such as 2-(3,4-difluorophenyl)cyclopropanamine, involves the reaction of 3,4-difluorobenzaldehyde with malonic acid to form (E)-3-(3,4-difluorophenyl)-2-propenoic acid. This intermediate can then undergo a series of reactions, including a Curtius rearrangement, to yield the desired amine. google.com Another synthetic pathway may involve the Wittig reaction of 3,4-difluorobenzaldehyde to create an alkene, which is then subjected to cyclopropanation. google.com The synthesis of N-alkylated derivatives can be achieved by reacting the primary amine with appropriate alkyl halides or through reductive amination.

Spectroscopic and Physical Properties

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). organicchemistrydata.orgopenochem.org

NMR Spectroscopy: 1H NMR spectroscopy of a propylamine (B44156) chain typically shows distinct signals for the protons on each of the three carbon atoms, with chemical shifts and splitting patterns determined by their chemical environment. docbrown.info In this compound, the aromatic protons would appear in the downfield region, and their coupling patterns would be influenced by the two fluorine atoms. 13C NMR spectroscopy provides information about the carbon skeleton, with the fluorinated carbons exhibiting characteristic splitting due to C-F coupling. rsc.org

IR Spectroscopy: The IR spectrum of a primary amine like propylamine shows characteristic N-H stretching vibrations in the region of 3300-3500 cm-1. docbrown.info The presence of the aromatic ring would give rise to C-H and C=C stretching and bending vibrations.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which helps to confirm its identity. nih.gov

The physical properties of this compound, such as its boiling point, melting point, and solubility, are influenced by the difluorophenyl group and the propylamine side chain. nih.gov The fluorine atoms can increase lipophilicity. evitachem.com

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | Value/Description |

| Molecular Formula | C9H11F2N glpbio.com |

| Molecular Weight | 171.19 g/mol |

| Appearance | Typically a liquid or low-melting solid |

| Boiling Point | Not precisely documented for the parent compound, but related propylamines have boiling points in the range of 47-51 °C. wikipedia.org |

| Solubility | Likely soluble in organic solvents. |

| pKa | The pKa of the ammonium (B1175870) ion of propylamine is around 10.71, suggesting that this compound is also a base. wikipedia.org |

Structure Activity Relationship Sar Studies of 3,4 Difluorophenyl Propylamine Analogues

Influence of Halogen Substituents on Molecular Interactions

The introduction of halogen atoms, particularly fluorine, is a common strategy in drug design to modulate a compound's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins.

The precise placement of fluorine atoms on the phenyl ring is a critical determinant of a compound's pharmacological profile. While specific binding affinity data for (3,4-difluorophenyl)propylamine is not extensively reported in publicly available literature, studies on analogous halogenated phenethylamines and amphetamines provide valuable insights. For instance, research on para-substituted amphetamines has shown that halogenation can shift the selectivity profile of these compounds towards the serotonin (B10506) transporter. nih.govnih.gov

The high electronegativity of fluorine can lead to altered electronic distribution within the molecule, influencing interactions with receptor binding sites. Fluorine's small size, relative to other halogens, means it can often be substituted for hydrogen without significant steric hindrance, yet its electronic properties can drastically alter binding modes and affinities. In the context of this compound, the two fluorine atoms would create a distinct electrostatic potential on the aromatic ring, which could favor or disfavor interactions with specific amino acid residues within a receptor's binding pocket.

Conformational Analysis and Alkyl Chain Variations

The flexibility of the propylamine (B44156) chain is a key factor in how the molecule orients itself to bind effectively with its target.

The structure of the alkyl chain plays a pivotal role in ligand-target recognition. While specific studies on this compound are lacking, research on other psychoactive compounds demonstrates the importance of this feature. For example, in some classes of compounds, branching on the alkyl chain can lead to a decrease in activity, potentially due to steric clashes within the binding pocket. Conversely, in other cases, branching can enhance selectivity for a particular receptor subtype. The impact of a linear versus a branched propylamine chain on the binding affinity and selectivity of this compound analogues is an area that warrants systematic investigation.

Alterations to the propylamine backbone, such as the introduction of methyl groups or other substituents, would be expected to have a profound effect on the compound's activity. Such modifications can alter the compound's conformational preferences and its ability to form key interactions with the target receptor. For instance, alpha-methylation of the side chain in phenethylamines famously leads to the amphetamine class of compounds, which exhibit distinct pharmacological profiles from their non-methylated counterparts. The exploration of similar modifications to the this compound backbone would be a logical step in elucidating a more complete SAR profile.

Pharmacophore Elucidation for Target Interaction

A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of functional groups necessary for biological activity. For phenylpropylamine-based monoamine transporter inhibitors, a typical pharmacophore model includes a hydrophobic aromatic region, a hydrogen bond acceptor/donor feature (the amine), and specific spatial relationships between these elements.

The development of a precise pharmacophore model for this compound analogues would require a robust dataset of active and inactive compounds. Such a model would be invaluable for guiding the design of new, more potent, and selective ligands. While general pharmacophore models for monoamine transporter inhibitors exist, a model specifically refined for the 3,4-difluorophenylpropylamine scaffold has yet to be established in the scientific literature. This represents a significant opportunity for future research in the field.

Compound Names Mentioned in this Article

| Compound Name |

| This compound |

| Amphetamine |

| Dopamine (B1211576) |

| Norepinephrine (B1679862) |

| Serotonin |

Interactive Data Table: Hypothetical Binding Affinities of Phenylpropylamine Analogues

Lack of Specific Data for this compound Structure-Activity Relationship Studies

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient public data to construct a detailed article on the structure-activity relationship (SAR) of this compound and its analogues as requested. The specific focus on the identification of key structural determinants for binding and a comparative SAR with established ligand classes for this particular compound did not yield the necessary research findings to fulfill the detailed outline provided.

While general principles of SAR for broader classes of phenylalkylamines exist, the explicit data required for a thorough analysis of this compound, including binding affinities and the effects of specific structural modifications, are not available in the public domain. Consequently, the generation of an accurate and informative article strictly adhering to the requested structure and content is not possible at this time.

Mechanistic Investigations and Pharmacological Target Profiling of 3,4 Difluorophenyl Propylamine Analogues

Neurotransmitter System Modulation

Analogues of (3,4-Difluorophenyl)propylamine are investigated for their capacity to modulate various neurotransmitter systems, which is largely determined by the specific structural features of each molecule, including the substitution pattern on the phenyl ring and the nature of the alkylamine side chain.

The dopaminergic system, crucial for regulating motivation, reward, and motor control, is a significant target for phenylpropylamine derivatives. Their interactions are primarily centered on dopamine (B1211576) receptors and the dopamine transporter.

The D2-like dopamine receptors, particularly the D2 and D3 subtypes, are key targets for many centrally acting drugs. While direct binding data for this compound at these receptors is not extensively documented in publicly available literature, SAR studies of related compounds, such as substituted phenylpiperazines and other phenylalkylamines, provide valuable insights.

The affinity of ligands for D2 and D3 receptors is influenced by the nature of the aromatic substituent and the amine group. For instance, in series of phenylpiperazine ligands, which share a phenylalkylamine-like scaffold, specific substitutions on the phenyl ring are critical for affinity and selectivity. The high homology between D2 and D3 receptors makes achieving selectivity a significant challenge, though it is often sought for therapeutic applications to minimize side effects. nih.gov D3 receptors, which have a higher affinity for dopamine than D2 receptors, are implicated in cognition and motivation. nih.govyoutube.com The interaction is typically governed by a combination of factors, including the ability of the ligand to form key hydrogen bonds and engage with specific amino acid residues within the receptor's binding pocket. nih.gov

For many D2/D3 ligands, a basic nitrogen atom is essential for a salt bridge interaction with a conserved aspartate residue (Asp3.32) in the transmembrane domain 3 of the receptors. nih.gov The substitution pattern on the phenyl ring can influence hydrophobic and electronic interactions within the binding site, thereby modulating affinity. While specific data for the 3,4-difluoro substitution is sparse, halogen substitutions are known to modulate the electronic properties of the phenyl ring and can influence binding affinity.

| Compound | Dopamine D2 Receptor (Ki, nM) | Dopamine D3 Receptor (Ki, nM) | Reference |

|---|---|---|---|

| Quinpirole | 435 | 21 | plos.org |

| Chlorpromazine | - | - | nih.gov |

| Risperidone | - | - | nih.gov |

| Dopamine | 1380 | 18 | plos.org |

The dopamine transporter (DAT) is responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating its signal. Inhibition of DAT leads to increased extracellular dopamine levels. Phenylpropylamine derivatives, particularly amphetamines and their analogues, are well-known DAT inhibitors. nih.gov

Structure-activity relationship studies show that substitutions on the phenyl ring can significantly alter a compound's potency at DAT. For example, halogen substitutions are a common feature in many DAT inhibitors. Studies on substituted cathinones and amphetamines have shown that a para-chloro substitution can be well-tolerated and in some cases enhance potency at monoamine transporters. nih.gov While direct data on the 3,4-difluoro substitution pattern is limited, it is reasonable to infer that such analogues would interact with DAT. The precise nature of this interaction—whether as an inhibitor (blocker) or a substrate (releaser)—would depend on the full molecular structure.

| Compound | DAT (Ki, nM) | SERT (Ki, nM) | Reference |

|---|---|---|---|

| Amphetamine | 24.8 | 3920 | nih.gov |

| 4-Chloroamphetamine (pCA) | 177 | 106 | nih.gov |

The serotonergic system is another major target for phenylpropylamine analogues, with interactions occurring at various serotonin (B10506) receptor subtypes and the serotonin transporter.

The 5-HT7 receptor is involved in the regulation of mood, circadian rhythms, and cognition, making it a target of interest for various CNS disorders. nih.govnih.gov The affinity of ligands for the 5-HT7 receptor is often sensitive to the nature of the N-alkyl substituent and the aromatic portion of the molecule. Several classes of compounds, including those with a phenylpiperazine core, have been developed as potent 5-HT7 ligands. nih.gov

In various series of 5-HT7 receptor ligands, halogen substitutions on the phenyl ring are common and can contribute to high affinity. For example, a compound featuring a 6-fluoro-substituted oxindole (B195798) moiety displayed high affinity for the 5-HT7 receptor. nih.gov Another study on phenylaminotetralin (B2566925) derivatives found that a 2'-fluorophenyl substitution resulted in a compound with high affinity for the 5-HT7 receptor (Ki = 5.8 nM). nih.gov This suggests that fluorine substitution on a phenyl ring is compatible with high-affinity binding at the 5-HT7 receptor. Therefore, it is plausible that this compound analogues could exhibit activity at this receptor, though specific binding affinities would need to be empirically determined.

| Compound | 5-HT7 Receptor (Ki, nM) | Reference |

|---|---|---|

| 5-Carboxamidotryptamine (5-CT) | 0.25 | nih.gov |

| 8-OH-DPAT | 19 | nih.gov |

| (+)-5-(2'-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine ((+)-5-FPT) | 5.8 | nih.gov |

The serotonin transporter (SERT) terminates serotonergic signaling by clearing serotonin from the synapse. It is the primary target for many antidepressant medications. Phenylpropylamine analogues can act as potent inhibitors of SERT.

SAR studies have demonstrated that halogen substitution on the phenyl ring is a key determinant of SERT affinity. nih.gov For instance, moving from amphetamine to its para-chloro analogue, 4-chloroamphetamine, dramatically increases affinity for SERT. nih.gov Research on other SERT inhibitors, such as citalopram (B1669093) analogues, also highlights the importance of the halogen substituent on the phenyl ring for high-affinity binding. This suggests that the 3,4-difluoro substitution pattern in this compound analogues is likely to confer significant affinity for SERT.

Noradrenergic System Engagement

Analogues of this compound are investigated for their potential to modulate the noradrenergic system, a key player in regulating alertness, arousal, and mood. The primary mechanisms of interest are antagonism of alpha-2 adrenoceptors and inhibition of the norepinephrine (B1679862) transporter.

Alpha-2 Adrenoceptor Antagonism

The therapeutic action of traditional antidepressants is often associated with an increase in synaptic levels of monoamines like norepinephrine. However, a notable delay in clinical efficacy is a common drawback. This delay is hypothesized to be partly due to the inhibitory feedback mechanism of presynaptic α2A-adrenergic auto-receptors, which down-regulate upon prolonged exposure to increased norepinephrine. nih.gov Consequently, a therapeutic strategy that combines the blockade of these presynaptic α2A-adrenoceptors with the inhibition of monoamine uptake could potentially lead to antidepressants with a more rapid onset of action and enhanced efficacy. nih.govrxlist.com

Antagonism of α2-adrenoceptors enhances the availability and activity of both norepinephrine and serotonin. rxlist.com While specific studies on this compound analogues' direct binding to α2-adrenoceptors are not extensively detailed in the available literature, the design of molecules with this dual-action profile is a key area of antidepressant research. nih.gov For instance, research into other chemical series has demonstrated that molecules can be designed to possess both α2A-adrenoceptor antagonist properties and serotonin/norepinephrine uptake inhibition. nih.gov This combined pharmacological profile remains a compelling objective for the development of novel therapeutic agents based on various scaffolds, including phenylpropylamines.

Norepinephrine Transporter (NET) Inhibition

The norepinephrine transporter (NET) is a primary target for regulating noradrenergic signaling, as it is responsible for the reuptake of synaptically released norepinephrine. nih.gov Inhibition of NET is a well-established mechanism for several successful antidepressant and ADHD medications. nih.gov Potent and selective NET inhibitors, such as reboxetine (B1679249) and atomoxetine, have demonstrated clinical efficacy. nih.gov

The structural characteristics of many NET inhibitors often include a phenylalkylamine-like motif. Research into various classes of NET inhibitors reveals that specific substitutions on the phenyl ring and modifications to the alkylamine chain can significantly influence potency and selectivity. nih.govnih.gov For example, studies on piperidine-based cocaine analogues have identified DAT/NET-selective ligands. nih.gov While direct and comprehensive data on this compound analogues as NET inhibitors is limited, the structural similarity to known monoamine transporter ligands suggests this is a plausible and important area for investigation. The difluoro-substitution on the phenyl ring, in particular, is a common strategy in medicinal chemistry to modulate metabolic stability and receptor affinity.

Trace Amine-Associated Receptor 1 (TAAR1) Ligand Interactions

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor that has emerged as a significant modulator of monoaminergic systems. nih.gov It is activated by endogenous trace amines, such as β-phenylethylamine, as well as by amphetamine-like psychostimulants. nih.govnih.gov Given the close structural resemblance of this compound to these known TAAR1 agonists, its analogues are considered potential ligands for this receptor.

Activation of TAAR1 can influence dopaminergic and serotonergic neurotransmission, making it a target for treating a range of neuropsychiatric disorders. nih.govnih.gov Engineered TAAR1 ligands, including both full and partial agonists, have been developed and serve as valuable tools for probing the receptor's function. nih.gov For example, amphetamine and its derivatives are potent TAAR1 agonists. nih.gov The core structure of this compound is an amphetamine analogue, suggesting a high likelihood of interaction with TAAR1. Research has shown that TAAR1 pharmacology is rich and can be activated by various dopaminergic, adrenergic, and serotonergic ligands, highlighting the potential for cross-reactivity and complex pharmacological profiles for new chemical entities. nih.gov The identification of novel TAAR1 ligands remains an active area of research, with virtual screening and in vitro assays being employed to discover new molecular entities that could lead to the development of more potent and selective therapeutic agents. nih.gov

Sigma Receptor Ligand Research

Sigma receptors, particularly the σ1 subtype, are intracellular chaperone proteins that have garnered significant attention as drug targets for various central nervous system disorders. nih.govsigmaaldrich.com The phenylpropylamine scaffold is a key structural feature in many high-affinity sigma receptor ligands.

Sigma-1 Receptor Binding Affinity and Selectivity

The σ1 receptor is known to bind a diverse range of chemical structures. Structure-activity relationship studies have indicated that a minimal pharmacophore for high-affinity σ1 receptor binding often consists of a phenylalkylamine structure. nih.gov Specifically, a structure containing an aromatic feature, like a phenyl group, linked to an ionizable nitrogen by a propyl chain is considered a foundational element for σ1 receptor ligands. nih.gov

| Compound | Target Receptor | Binding Affinity (Ki) |

| Nahas-3h (N-phenylpropyl-N'-(4-methoxybenzyl)piperazine) | σ1 | ≈1 nM |

| YZ-067 (N-phenylpropyl-N'-(4-methoxyphenethyl)piperazine) | σ1 | ≈1 nM |

| YZ-185 (N-phenylpropyl-N'-(3-methoxyphenethyl)piperazine) | σ1 | ≈1 nM |

| Data sourced from studies on N-phenylpropyl-N'-substituted piperazine (B1678402) sigma receptor ligands. nih.gov |

Ligand Design Based on Sigma Receptor Pharmacophores

The design of novel σ1 receptor ligands is heavily guided by pharmacophore models developed over several decades. An early and influential 2D model, based on diphenylalkylamines, proposed a positive ionizable group (a basic amine) flanked by two hydrophobic regions at specific distances. nih.gov This foundational model has been refined over time. researchgate.net

More recent pharmacophore models, developed with the aid of the σ1 receptor's crystal structure, provide a more detailed and accurate guide for ligand design. nih.gov These models typically include a positive ionizable feature, multiple hydrophobic features, and sometimes hydrogen bond acceptor groups, all arranged in a specific three-dimensional orientation. nih.govwikipedia.org The phenylpropylamine skeleton, central to this compound, fits well within these pharmacophoric constraints, where the phenyl ring can occupy a hydrophobic pocket and the propylamine (B44156) nitrogen serves as the positive ionizable group. nih.govresearchgate.net The design of new analogues can therefore be rationally guided by these models, exploring substitutions on the phenyl ring (such as the difluoro pattern) to optimize interactions within the hydrophobic regions of the σ1 receptor binding site.

Other Potential Molecular Targets and Enzyme Modulation

The structural similarity of phenethylamine (B48288) derivatives to endogenous monoamines suggests that they may act as substrates or inhibitors for enzymes involved in monoamine metabolism, most notably Monoamine Oxidase (MAO). MAO exists in two isoforms, MAO-A and MAO-B, which are crucial for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters.

Investigations into structurally related compounds have demonstrated the potential for enzyme modulation. For instance, diastereomers of 3,4-dihydroxyphenylserine (DOPS) have been shown to competitively inhibit MAO-A in human placental mitochondria. nih.gov Specifically, L-threo-DOPS exhibited a stronger inhibitory effect on both MAO-A and MAO-B compared to D-threo-DOPS, with MAO-A being the more sensitive isoform. nih.gov This inhibition was determined to be a direct effect of the DOPS molecules themselves, rather than their metabolic products. nih.gov

Furthermore, studies on selective MAO-B inhibitors like MDL 72145 ((E)-2-(3,4-dimethoxyphenyl)-3-fluoroallylamine) highlight that modifications to the phenylalkylamine scaffold, including substitutions on the phenyl ring and the presence of fluorine, are key determinants of enzyme interaction. nih.gov While selective inhibition of MAO-B by compounds like MDL 72145 and L-deprenyl did not produce significant pharmacological activity on its own in certain preclinical tests, it underscores the principle that these types of molecules can be designed for potent and selective enzyme inhibition. nih.gov The inclusion of fluorine in inhibitor design can offer mechanistic advantages, as seen in the development of inhibitors for various enzymes, including serine proteases and glycosidases. nih.gov

The potential for this compound analogues to modulate enzyme activity, particularly MAO, represents an important area of investigation for understanding their complete pharmacological profile.

Table 1: Examples of Phenylalkylamine Analogues and their Reported Enzyme Interactions

| Compound Name | Enzyme Target | Observed Effect | Reference |

| L-threo-3,4-dihydroxyphenylserine (L-threo-DOPS) | MAO-A | Competitive Inhibition (Ki = 68.3 µM) | nih.gov |

| D-threo-3,4-dihydroxyphenylserine (D-threo-DOPS) | MAO-A | Competitive Inhibition (Ki = 125 µM) | nih.gov |

| MDL 72145 | MAO-B | Selective Inhibition | nih.gov |

| L-deprenyl (Selegiline) | MAO-B | Selective Inhibition | nih.gov |

To systematically identify the potential molecular targets of novel compounds like this compound analogues, high-throughput screening (HTS) is an indispensable methodology. drugtargetreview.com HTS allows for the rapid testing of a substance against a large number of biological targets, providing a broad overview of its interaction profile. drugtargetreview.comyoutube.com This approach is crucial for identifying not only the intended targets but also any "off-target" interactions that could lead to unexpected biological effects. nih.gov

Screening is frequently conducted using isolated proteins in in vitro assays, though cellular systems are also common. drugtargetreview.com The process involves measuring the functional activity of a target, such as an enzyme or a receptor, and observing how it is influenced by the compound. drugtargetreview.com For discovering new psychoactive substances (NPS), which includes many phenethylamine derivatives, analytical techniques like chromatography-mass spectrometry are often employed for rapid screening. nih.gov

HTS assays can be categorized by their readout principles and the target classes they investigate, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes. nih.gov Common HTS assay formats include:

Biochemical Assays: These directly measure the interaction between the drug and its target, such as in enzyme inhibition assays or ligand-binding assays. youtube.com

Cell-Based Assays: These measure a downstream response within a cell upon receptor activation or ion channel modulation. youtube.com Fluorescence-based methods are particularly prevalent due to their sensitivity and adaptability to HTS formats. drugtargetreview.com High-content screening (HCS) is an advanced form that combines automated fluorescence microscopy with quantitative image analysis to assess effects at the single-cell level, providing more detailed information on processes like protein translocation or changes in cell morphology. youtube.com

A key benefit of HTS is that it is driven by functional activity, which can lead to the discovery of compounds with novel chemical structures and mechanisms of action compared to those found through structure-based design. drugtargetreview.com

Computational Modeling and Simulation for Target Prediction

In parallel with experimental screening, computational (in silico) modeling offers a powerful and efficient approach to predict the biological targets of a molecule based on its chemical structure. nih.gov These methods are increasingly used in the early stages of drug discovery and safety assessment to prioritize experimental testing and gain insights into a compound's potential mechanism of action. nih.gov

For a compound like this compound, computational models can predict its bioactivity and potential interactions with a wide range of proteins. nih.gov This is often achieved by leveraging large datasets of known drug-target interactions and compound structures.

Key computational approaches for target prediction include:

Ligand-Based Methods: These methods use the principle that structurally similar molecules are likely to have similar biological activities. One common technique is Quantitative Structure-Activity Relationship (QSAR) modeling, which builds mathematical models correlating chemical structure features with biological activity.

Structure-Based Methods (Molecular Docking): When the three-dimensional structure of a potential target protein is known, molecular docking can be used to simulate the binding of the compound (ligand) into the protein's active or allosteric site. This helps predict binding affinity and mode of interaction.

Systems-Based Approaches: These models utilize network biology to analyze the relationships between drugs, targets, and diseases, helping to predict a drug's effect on entire biological pathways. nih.gov

Machine Learning and Deep Learning: Modern approaches use advanced algorithms, including deep neural networks, to learn from vast amounts of chemical and biological data. nih.gov Models can be trained on molecular representations, such as SMILES strings, to predict off-target profiles, toxicity, and even potential adverse drug reactions (ADRs). nih.gov

These computational tools allow researchers to generate a predicted off-target profile for a new compound, facilitating an early assessment of its potential safety and guiding further experimental validation. nih.gov

Table 2: Overview of Computational Approaches for Target Prediction

| Approach | Description | Application Example | Reference |

| Molecular Docking | Simulates the binding of a small molecule to the 3D structure of a protein target to predict binding affinity and orientation. | Predicting the interaction of a novel compound with a specific enzyme or receptor active site. | nih.gov |

| Deep Graph Learning (DGL) | Uses graph-based neural networks to learn from the molecular structure to predict bioactivities. | Predicting ligand bioactivities for targets like GPCRs. | nih.gov |

| Adverse Drug Reaction (ADR) Enrichment Analysis | Uses predicted off-target profiles to infer potential ADRs by correlating them with known ADR-target relationships. | Identifying potential safety liabilities of a new chemical entity early in development. | nih.gov |

| Model-Based & Model-Free Reinforcement Learning | Simulates learning and decision-making processes to understand how drug effects can alter behavior and lead to habitual use. | Modeling the transition from goal-directed to habitual drug-seeking behavior. | nih.gov |

In Vitro Metabolism Studies

In vitro systems, particularly using liver microsomes, are essential tools for predicting the metabolic fate of new chemical entities. creative-bioarray.comevotec.com These assays provide critical data on metabolic stability and help identify the primary routes of biotransformation.

Microsomal Stability Assays (e.g., Human Liver Microsomes)

Microsomal stability assays are a cornerstone in early drug discovery for assessing a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes. sigmaaldrich.comcreative-bioarray.com The stability of a compound in these assays, often measured as its half-life (t½) or intrinsic clearance (CLint), is a key predictor of its in vivo hepatic clearance. evotec.com

The presence of fluorine atoms, as in this compound, is a common strategy in medicinal chemistry intended to enhance metabolic stability. researchgate.netnih.gov The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by CYP enzymes. researchgate.netwikipedia.org This can block potential sites of metabolism on the aromatic ring. For instance, studies on 4-fluoroamphetamine (4-FA) suggest that the C-F bond at the 4-position is robust and resists deactivation by hepatic P450 oxidases. wikipedia.org Similarly, research on fluorinated N-nitrosodibutylamine analogues demonstrated that dealkylation at the fluorinated butyl groups was significantly reduced compared to their non-fluorinated counterparts, with a heavily fluorinated analogue being almost metabolically inert in rat liver microsomes. nih.gov However, the degree and position of fluorination are crucial; it does not guarantee complete metabolic stability, and other parts of the molecule remain susceptible to enzymatic attack. nih.gov Therefore, while the 3,4-difluoro-substitution on the phenyl ring of this compound is expected to increase its stability against aromatic hydroxylation at those positions, the compound would still be expected to undergo metabolism at other sites.

Interactive Table: Factors Influencing Microsomal Stability of Fluorinated Analogues

| Feature | Impact on Metabolic Stability | Rationale/Example |

| Aromatic Fluorine Substitution | Generally increases stability | The strong C-F bond is resistant to CYP-mediated hydroxylation, blocking a common metabolic pathway. researchgate.netwikipedia.org |

| Alkyl Chain | Potential site of metabolism | The propylamine side chain is susceptible to hydroxylation at the α, β, or γ carbons. |

| Amine Group | Potential site of metabolism | Primary, secondary, or tertiary amines can undergo N-dealkylation, N-oxidation, or deamination. youtube.com |

| Degree of Fluorination | Can significantly increase stability | Perfluorination can render a molecule almost metabolically inert in microsomal assays. nih.gov |

Characterization of Phase I Biotransformations (e.g., Hydroxylation, N-Demethylation, O-Dealkylation, Carboxylation)

Phase I metabolism aims to convert lipophilic compounds into more polar molecules by introducing or exposing functional groups like hydroxyl (-OH), amine (-NH2), or carboxyl (-COOH) groups. sigmaaldrich.com For analogues of this compound, several Phase I biotransformations are anticipated, primarily catalyzed by the CYP450 enzyme superfamily. youtube.comyoutube.com

Hydroxylation: This is a major metabolic pathway. For fluorinated amphetamine analogues, this occurs at several positions.

Aromatic Hydroxylation: Despite the stability of the C-F bond, hydroxylation can occur at other positions on the phenyl ring. For 3-fluoroamphetamine, metabolism is predicted to occur at the 4-position to yield 3-fluoro-4-hydroxyamphetamine. wikipedia.org For 4-fluoroamphetamine, a ring-hydroxylated metabolite has been identified. researchgate.netnih.gov Thus, this compound could potentially be hydroxylated at positions 2, 5, or 6 of the phenyl ring.

Aliphatic Hydroxylation: The propyl side chain is a likely target for oxidation. Beta-hydroxylation of 4-fluoroamphetamine results in the formation of 4-fluorophenylpropanolamine. researchgate.netnih.gov Hydroxylation can also occur at the alpha-carbon or omega-carbon of the alkyl chain.

N-Dealkylation: For analogues that are secondary or tertiary amines (e.g., N-methyl or N-ethyl derivatives of this compound), N-dealkylation is a common metabolic route, catalyzed by CYP enzymes, to yield the primary amine. youtube.com

Oxidative Deamination: The primary amine group can be oxidized by monoamine oxidases (MAOs) or CYPs to form a ketone, which can then be further metabolized to a carboxylic acid.

Carboxylation: Primary alcohols formed from side-chain hydroxylation can be further oxidized to carboxylic acids. For example, the drug Losartan is metabolized via oxidation of a primary alcohol to a carboxylic acid. youtube.com

Identification of Phase II Biotransformations (e.g., Glucuronidation)

Phase II reactions involve the conjugation of Phase I metabolites with endogenous polar molecules, which renders them more water-soluble and readily excretable. upol.czdrughunter.com The primary Phase II reactions include glucuronidation, sulfation, and acetylation. nih.gov

Glucuronidation: This is one of the most common Phase II pathways, catalyzed by UDP-glucuronosyltransferases (UGTs). researchgate.net Hydroxylated metabolites, such as those formed by aromatic or aliphatic hydroxylation of this compound analogues, are prime substrates for glucuronidation. Studies on 4-fluoroamphetamine have confirmed that its ring-hydroxylated metabolite is extensively conjugated. nih.gov Similarly, the major human metabolite of the difluoro-compound DPC 963 is a glucuronide conjugate of its hydroxylated form. capes.gov.br This suggests that any hydroxylated metabolites of this compound would likely undergo significant glucuronidation.

Sulfation: Sulfotransferases (SULTs) can also conjugate hydroxylated metabolites, though this is sometimes a less prominent pathway than glucuronidation for phenolic compounds.

Acetylation: N-acetyltransferases (NATs) can acetylate primary amine groups. drughunter.com

In Vivo Metabolic Pathway Elucidation in Research Models

In vivo studies in animal models are crucial for understanding the complete metabolic profile of a compound, as they account for absorption, distribution, metabolism, and excretion (ADME) in a whole biological system.

Analysis of Metabolite Profiles in Biological Samples from Animal Models

Analysis of urine, plasma, and feces from animal models administered a test compound allows for the identification of the parent drug and its various metabolites.

For fluorinated amphetamine analogues, human and animal studies have provided valuable insights. A human study on 4-fluoroamphetamine (4-FA) identified three key metabolic products in urine: two diastereomers of 4-fluorophenylpropanolamine (from β-hydroxylation) and one ring-hydroxylated 4-FA, which was largely present as a conjugate. nih.gov This indicates that β-hydroxylation and aromatic hydroxylation followed by conjugation are major in vivo pathways.

Importantly, studies with 18F-labeled p-fluoroamphetamine have shown that in vivo defluorination is not a major metabolic route, as evidenced by a lack of increased radioactivity in the femur (where fluoride (B91410) ions would accumulate). nih.gov This reinforces the stability of the aromatic C-F bond in vivo and suggests that metabolites of this compound are unlikely to be formed via cleavage of the fluorine atoms.

Identification of Enzymatic Systems Involved in Metabolism (e.g., Cytochrome P450 isoforms, Transaminases)

Identifying the specific enzymes responsible for a compound's metabolism is critical for predicting potential drug-drug interactions.

Cytochrome P450 (CYP) Isoforms: The CYP superfamily is the most important group of enzymes involved in Phase I metabolism. nih.gov While specific data for this compound is unavailable, studies on analogous structures point to the involvement of several key isoforms.

A study on a similar dichlorophenyl-containing compound found that its metabolism was mediated by multiple CYP isoforms, with CYP2D6, CYP1A2, CYP2C19, and CYP3A4 being predominant.

Fluorine substitution has been shown to modulate interactions with CYP enzymes. In one case, the introduction of fluorine atoms into a molecule successfully blocked metabolism-dependent inhibition of CYP3A4. nih.gov

Given their broad substrate specificity, it is highly probable that CYP3A4, CYP2D6, and members of the CYP2C family are involved in the metabolism of this compound analogues. youtube.com

Phase II Enzymes:

UDP-glucuronosyltransferases (UGTs): These enzymes are responsible for the glucuronidation of hydroxylated metabolites. Specific isoforms like UGT1A and UGT2B are known to metabolize a wide range of drugs. researchgate.net

Sulfotransferases (SULTs): These enzymes are involved in sulfation, another key Phase II pathway. upol.cz

Interactive Table: Potential Enzymes in the Metabolism of this compound Analogues

| Metabolic Phase | Enzyme Family | Specific Isoforms (Probable) | Metabolic Reaction Catalyzed |

| Phase I | Cytochrome P450 (CYP) | CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2 | Aromatic hydroxylation, Aliphatic hydroxylation, N-Dealkylation |

| Phase I | Monoamine Oxidase (MAO) | MAO-A, MAO-B | Oxidative deamination |

| Phase II | UDP-glucuronosyltransferase (UGT) | UGT1A, UGT2B families | Glucuronidation of hydroxylated metabolites |

| Phase II | Sulfotransferase (SULT) | SULT1, SULT2 families | Sulfation of hydroxylated metabolites |

| Phase II | N-acetyltransferase (NAT) | NAT1, NAT2 | Acetylation of primary amines |

Theoretical and Computational Prediction of Metabolic Pathways

The prediction of metabolic pathways for novel compounds through theoretical and computational methods has become an indispensable component of modern drug discovery and toxicology. nih.gov These in silico approaches allow for the early identification of potential metabolites, offering insights into a compound's metabolic stability, and potential for bioactivation or detoxification. nih.govbenthamscience.com For analogues of this compound, computational tools can predict the likely sites and types of metabolic transformations, guiding further experimental investigation.

Computational models for metabolism prediction are broadly categorized into two main types: ligand-based and structure-based approaches. benthamscience.com Ligand-based methods utilize the chemical structure of the substrate to predict its metabolic fate, often employing machine learning algorithms trained on extensive databases of known metabolic reactions. nih.govnih.gov Structure-based methods, on the other hand, involve docking the substrate into the active site of a specific metabolic enzyme, such as a cytochrome P450 (CYP) isoform, to predict the most likely sites of metabolism based on the proximity and orientation of the substrate to the enzyme's catalytic center. benthamscience.com

Several software tools have been developed that integrate these approaches to provide comprehensive metabolic predictions. Tools such as BioTransformer, SyGMa (Systematic Generation of potential Metabolites), and others employ a combination of rule-based systems derived from known metabolic reactions and machine learning models to predict Phase I and Phase II metabolic transformations. nih.govnih.govbiotransformer.ca These programs can predict a range of metabolic reactions, including oxidations, reductions, and conjugations, and provide a ranked list of potential metabolites based on the likelihood of their formation. nih.gov

For fluorinated phenethylamine analogues, key predicted metabolic pathways often involve hydroxylation of the aromatic ring, N-dealkylation, and oxidation of the alkyl side chain. The presence of fluorine atoms on the phenyl ring can influence the regioselectivity of these reactions, potentially blocking metabolism at the site of fluorination and directing it to other positions on the molecule.

Below are data tables detailing the theoretically predicted metabolic pathways for this compound based on common metabolic transformations observed for structurally similar compounds and the capabilities of modern in silico prediction tools.

Table 1: Predicted Phase I Metabolic Pathways of this compound

| Predicted Metabolite Name | Metabolic Reaction | Predicted Enzyme(s) |

| 1-(3,4-Difluorophenyl)propan-2-ol | Reduction of the amine to a hydroxyl group | Carbonyl Reductases |

| 3-(3,4-Difluorophenyl)propan-2-one | Oxidative deamination | Monoamine Oxidase (MAO) |

| 1-(3,4-Difluorophenyl)propan-2-yl)hydroxylamine | N-Hydroxylation | Cytochrome P450 (CYP) |

| (3,4-Difluoro-5-hydroxyphenyl)propylamine | Aromatic Hydroxylation | Cytochrome P450 (CYP) |

| (3,4-Difluoro-6-hydroxyphenyl)propylamine | Aromatic Hydroxylation | Cytochrome P450 (CYP) |

Table 2: Predicted Phase II Metabolic Pathways of this compound

| Predicted Metabolite Name | Metabolic Reaction | Predicted Enzyme(s) |

| N-Acetyl-(3,4-Difluorophenyl)propylamine | N-Acetylation | N-acetyltransferases (NAT) |

| This compound Glucuronide | Glucuronidation of the primary amine | UDP-glucuronosyltransferases (UGT) |

| (3,4-Difluoro-5-hydroxyphenyl)propylamine Glucuronide | Glucuronidation of a hydroxylated metabolite | UDP-glucuronosyltransferases (UGT) |

| (3,4-Difluoro-6-hydroxyphenyl)propylamine Glucuronide | Glucuronidation of a hydroxylated metabolite | UDP-glucuronosyltransferases (UGT) |

| This compound Sulfate | Sulfation of the primary amine | Sulfotransferases (SULT) |

It is important to note that these are theoretical predictions and require experimental validation through in vitro and in vivo metabolism studies. The actual metabolic profile may vary depending on the specific biological system and experimental conditions. However, these computational predictions provide a valuable framework for initial metabolic assessment and can significantly streamline the process of metabolite identification.

Conclusion

Approaches for Incorporating the 3,4-Difluorophenyl Moietyorganic-chemistry.orgwikipedia.orgnih.govconsensus.app

The introduction of the 3,4-difluorophenyl group is a crucial step in the synthesis of the target molecule. This can be achieved either by starting with a pre-functionalized aromatic ring or by introducing the fluorine atoms at a later stage.

Utilization of 3,4-Difluorobenzaldehyde as a Starting Materialwikipedia.orgnih.govconsensus.app

3,4-Difluorobenzaldehyde is a common and versatile starting material for the synthesis of this compound and its analogues. google.comgoogleapis.comnih.gov It can be prepared from 3,4-difluorobromobenzene through a Grignard exchange reaction followed by reaction with N,N-dimethylformamide (DMF). google.compatsnap.com

One of the primary uses of 3,4-difluorobenzaldehyde is in condensation reactions to build the carbon chain. For example, it can be reacted with malonic acid in the presence of pyridine (B92270) and piperidine (B6355638) to yield (E)-3-(3,4-difluorophenyl)-2-propenoic acid. google.comgoogleapis.com This intermediate is central to several synthetic routes that lead to both the propylamine and cyclopropylamine (B47189) analogues. google.comgoogle.com

The following table summarizes a typical reaction sequence starting from 3,4-difluorobenzaldehyde:

| Step | Reactants | Reagents/Conditions | Product | Reference |

| 1 | 3,4-Difluorobenzaldehyde, Malonic acid | Pyridine, Piperidine | (E)-3-(3,4-difluorophenyl)-2-propenoic acid | google.comgoogleapis.com |

| 2 | (E)-3-(3,4-difluorophenyl)-2-propenoic acid | Thionyl chloride, Toluene, Pyridine | (E)-3-(3,4-difluorophenyl)-2-propenoyl chloride | google.comgoogleapis.com |

Strategies for Regioselective Halogenation and Aromatic Functionalization

In some synthetic strategies, the difluoro substitution pattern is introduced onto an existing aromatic ring through regioselective halogenation or other functionalization reactions. This approach can be advantageous when the desired alkylamine side chain is more readily available on a non-fluorinated phenyl ring.

Regioselective halogenation of arenes can be achieved using N-halosuccinimides in fluorinated alcohols, which allows for the introduction of halogens at specific positions on the aromatic ring under mild conditions. acs.org Another approach involves boron-directed functionalization, where a boryl group is first introduced to direct subsequent reactions, such as halogenation, to a specific position. gu.se

The synthesis of fluoroalkyl aromatic compounds can also be achieved through cycloaddition reactions. nih.gov For instance, a boron-directed benzannulation method can provide access to a range of perfluoroalkyl-substituted aromatic building blocks. nih.gov While these methods are general, they can be adapted for the specific synthesis of 3,4-difluorinated aromatic compounds.

Chiral Synthesis and Stereoselective Methodologies for Enantiopure Formswikipedia.orgnih.govgu.se

The synthesis of enantiopure forms of this compound and its analogues is often crucial for their intended applications. This can be achieved through various stereoselective methods, including the use of chiral auxiliaries, asymmetric catalysis, and resolution of racemic mixtures.

One prominent example is the synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, where stereoselectivity is key. A common strategy involves the derivatization of a substituted cinnamic acid with a chiral auxiliary, such as Oppolzer's sultam. google.comgoogle.com This is followed by a diastereoselective cyclopropanation, which yields a chiral cyclopropylamide with high purity. google.com Subsequent saponification and a Curtius rearrangement then provide the enantiopure cyclopropylamine. google.comgoogle.com

Another approach involves the stereoselective reduction of a ketone. For example, 1-(3',4'-difluorophenyl)-3-nitro-propan-1-one can be stereochemically reduced to the corresponding hydroxyl group using a chiral oxazaborolidine catalyst with a borane (B79455) source. google.comquickcompany.in The resulting chiral alcohol can then be converted to the cyclopropylamine through a series of steps including a Mitsunobu reaction and reduction of the nitro group. quickcompany.in

The development of asymmetric synthesis methods for fluorinated compounds is an active area of research. nih.govresearchgate.netnih.gov For instance, frustrated Lewis pair (FLP) mediated monoselective C-F activation has been used for the desymmetrization of geminal difluoroalkanes, providing access to stereoenriched fluorocarbons. nih.gov Asymmetric catalytic methods are also being developed for the synthesis of molecules with stereogenic phosphorus(V) centers, which can be versatile building blocks. chemrxiv.org

The following table outlines a chiral synthesis approach for an analogue:

| Step | Starting Material | Key Reagents/Method | Intermediate/Product | Reference |

| 1 | Substituted Cinnamic Acid | Oppolzer's Sultam (Chiral Auxiliary) | Chiral N-acyloxazolidinone | google.comgoogle.com |

| 2 | Chiral N-acyloxazolidinone | Diastereoselective Cyclopropanation | Chiral Cyclopropylamide | google.com |

| 3 | Chiral Cyclopropylamide | Saponification, Curtius Rearrangement | Enantiopure Cyclopropylamine | google.comgoogle.com |

Diastereoselective Cyclopropanation Approaches

One prominent strategy involves the diastereoselective cyclopropanation of an alkene precursor derived from 3,4-difluorobenzaldehyde. google.comgoogle.com The synthesis can begin with the reaction of 3,4-difluorobenzaldehyde with malonic acid to yield (E)-3-(3,4-difluorophenyl)-2-propenoic acid. google.com This intermediate is then converted to an activated form, such as an acyl chloride, before undergoing cyclopropanation. google.com Alternatively, 1,2-difluorobenzene (B135520) can be reacted with 3-chloropropionyl chloride to produce 3-chloro-1-(3',4'-difluorophenyl)-propan-1-one, which serves as a precursor for cyclopropanation. google.com

The cyclopropanation step itself can be achieved using various reagents, with trimethylsulfoxonium iodide being a common choice. google.comgoogle.com The use of chiral auxiliaries, such as Oppolzer's sultam, attached to the cinnamic acid derivative allows for high diastereoselectivity during the cyclopropanation step. google.com After the cyclopropane ring is formed, the auxiliary can be removed to yield the desired cyclopropanecarboxylic acid, which can then be converted to the corresponding amine via a Curtius rearrangement. google.com

Another approach utilizes a Wittig or aldol (B89426) condensation reaction starting from 3,4-difluorobenzaldehyde to form an alkene, which is subsequently cyclopropanated. google.com Asymmetric cyclopropanation methods can also be employed to obtain enantiomerically enriched products. google.com Furthermore, a scalable protocol for diastereoselective cyclopropanation has been developed that involves the coupling of carbon pronucleophiles with unactivated alkenes, a method that tolerates a wide range of functional groups. nih.gov

Table 1: Key Intermediates and Reagents in Diastereoselective Cyclopropanation

| Starting Material | Intermediate | Cyclopropanating Reagent | Key Transformation |

| 3,4-Difluorobenzaldehyde | (E)-3-(3,4-difluorophenyl)-2-propenoic acid | Trimethylsulfoxonium iodide | Cyclopropanation |

| 1,2-Difluorobenzene | 3-chloro-1-(3',4'-difluorophenyl)-propan-1-one | Not specified in abstract | Cyclopropanation |

| Substituted Cinnamic Acid | Sultam-derived cyclopropylamide | Not specified in abstract | Diastereoselective cyclopropanation |

| Unactivated Alkenes | Alkenyl thianthrenium intermediates | Methylene pronucleophiles | Cyclopropanation |

Enzymatic Transamination in Chiral Amine Synthesis

Enzymatic transamination has emerged as a powerful biocatalytic tool for the asymmetric synthesis of chiral amines, offering a green and efficient alternative to traditional chemical methods. nih.govnih.gov Amine transaminases (ATAs) are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone substrate, generating a chiral amine with high enantiomeric excess. nih.govnih.gov

The application of ATAs for the synthesis of chiral amines, including those structurally related to this compound, is an active area of research. nih.gov While wild-type transaminases often have a limited substrate scope, protein engineering techniques like directed evolution and rational design have been instrumental in developing enzyme variants with broader substrate acceptance and improved stability. nih.govlu.se These engineered enzymes can now accept bulky and aromatic substrates, making them suitable for the synthesis of complex pharmaceutical intermediates. nih.gov

A key challenge in enzymatic transamination is the unfavorable reaction equilibrium. nih.gov To address this, various strategies have been developed, such as using an amine donor in excess or employing in situ product removal (ISPR) techniques to drive the reaction towards completion. lu.se For instance, a three-phase extraction system can be used to recover the amine product, while an enzymatic cascade can remove the co-product. lu.se

Table 2: Key Aspects of Enzymatic Transamination for Chiral Amine Synthesis

| Feature | Description |

| Enzyme Class | Amine Transaminases (ATAs) |

| Cofactor | Pyridoxal 5'-phosphate (PLP) |

| Reaction | Transfer of an amino group from a donor to a ketone |

| Key Advantage | High stereoselectivity for chiral amine synthesis |

| Challenges | Limited substrate scope, unfavorable equilibrium, product inhibition |

| Solutions | Protein engineering, in situ product removal (ISPR) |

Derivatization Strategies and Functional Group Transformations

Derivatization of the propylamine scaffold is essential for exploring the structure-activity relationships of this compound analogues and for developing new compounds with tailored properties. These strategies involve modifying the amine group or the side chain through various chemical reactions.

Amine Acylation and Sulfonylation Reactions

Amine acylation and sulfonylation are fundamental transformations that introduce acyl and sulfonyl groups, respectively, onto the nitrogen atom of the propylamine. These reactions are typically straightforward and result in the formation of stable amide and sulfonamide linkages. The resulting derivatives often exhibit altered physicochemical properties, such as solubility and lipophilicity, which can influence their biological activity. While specific examples for this compound were not detailed in the provided search results, these are standard reactions in medicinal chemistry for modifying a primary amine.

Multicomponent Catalytic Reactions Involving Propylamine Derivatives

Multicomponent reactions (MCRs) are highly efficient one-pot processes that combine three or more starting materials to form a complex product, minimizing waste and reaction steps. nih.govresearchgate.net The A³ coupling reaction, which involves an aldehyde, an alkyne, and an amine, is a prominent example of an MCR used to synthesize propargylamines. nih.govresearchgate.netresearchgate.net These propargylamines are valuable intermediates for the synthesis of various nitrogen-containing heterocyclic compounds. nih.gov

The use of heterogeneous catalysts, such as copper nanoparticles supported on various materials, has been shown to be effective in promoting A³ coupling reactions. researchgate.netiranarze.ir These catalysts offer advantages like easy separation and reusability. researchgate.net The reaction can be performed under solvent-free conditions or with microwave assistance to accelerate the reaction rate. researchgate.netniscpr.res.in While the direct use of this compound in such reactions was not explicitly found, its primary amine functionality makes it a suitable candidate for participating in A³ coupling and other MCRs to generate a diverse library of derivatives.

Nucleophilic Substitution Reactions for Side Chain Variations

Nucleophilic substitution reactions provide a versatile method for introducing a wide range of functional groups onto the side chain of propylamine derivatives. These reactions are crucial for creating structural diversity and fine-tuning the properties of the target molecules. For instance, nucleophilic aromatic substitution on a perfluorophenyl group attached to a polymer backbone allows for the introduction of various functionalities. mdpi.com Similarly, nucleophilic substitution reactions on heterocyclic rings, such as furoxans, can be used to introduce different substituents. researchgate.net

In the context of this compound analogues, if a suitable leaving group is present on the propyl side chain, it can be displaced by various nucleophiles to generate a library of new compounds. The electron-withdrawing nature of the difluorophenyl group can influence the reactivity of the side chain in these substitution reactions.

Advanced Analytical Characterization Techniques for 3,4 Difluorophenyl Propylamine and Derivatives

Chromatographic Separation Methods

Chromatographic techniques are fundamental in the analysis of (3,4-Difluorophenyl)propylamine, enabling the separation of the main compound from impurities and the resolution of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Chiral Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of this compound and for separating its enantiomers. nih.govnih.gov For purity analysis, HPLC methods can effectively separate the target compound from related substances and degradation products. nih.govresearchgate.net Ion-exchange chromatography, a subset of HPLC, has been successfully used for the analysis of similar compounds, demonstrating the versatility of this technique. nih.gov

Chiral separation by HPLC can be achieved through two primary strategies: direct and indirect methods. nih.govmdpi.com

Direct methods employ a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.govmdpi.com For instance, a Cyclobond I column has been used for the direct separation of enantiomers of related compounds. nih.gov

Indirect methods involve derivatizing the racemic amine with a chiral agent to form diastereomers, which can then be separated on a standard achiral column, such as a reversed-phase C18 column. nih.govmdpi.com

The choice of mobile phase is also critical. For example, adding cyclodextrins to the mobile phase can facilitate the chiral separation of certain phenylpropylamines on a reversed-phase column. nih.gov

Table 1: HPLC Methods for Chiral Separation of Phenylpropylamine Derivatives

| Compound | HPLC Method | Stationary Phase | Key Findings | Reference |

| This compound derivative | Indirect, as diastereomeric amides | RP-18 | Successful separation of diastereomeric amides. | nih.gov |

| This compound derivative | Indirect, as diastereomeric thioureas | RP-18 | Achieved good resolution between the diastereomeric thioureas. | nih.gov |

| Related Phenylpropylamines | Direct | Cyclobond I | Direct separation of enantiomers was achieved. | nih.gov |

| Related Phenylpropylamines | Mobile Phase Additive | RP-18 with β-cyclodextrin | Use of a chiral selector in the mobile phase enabled separation. | nih.gov |

Capillary Electrophoresis (CE) for Enantioseparation

Capillary electrophoresis (CE) is a powerful technique for the enantioseparation of chiral compounds, including this compound. nih.govmdpi.comuta.edu This method offers high separation efficiency and requires only small sample volumes. nih.gov In CE, enantiomers are separated based on their differential interactions with a chiral selector added to the background electrolyte. springernature.com

For halogen-substituted 3-phenyl-3-(2-pyridyl)propylamines, including a (3,4-difluorophenyl) derivative, CE methods have been developed that successfully separate the enantiomers. nih.gov Cyclodextrins (α-, β-, or γ-cyclodextrin) and heparin have proven to be effective chiral selectors for these separations, achieving resolutions of at least 1.8. nih.gov

Table 2: Capillary Electrophoresis for Enantioseparation of a this compound Derivative

| Chiral Selector | Resolution (R) | Key Finding | Reference |

| α-, β-, or γ-cyclodextrin | ≥ 1.8 | All enantiomers were successfully separated. | nih.gov |

| Heparin | ≥ 1.8 | The optical antipodes were separated with high resolution. | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) for Metabolite Quantification

Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry is a highly sensitive and rapid method for quantifying metabolites in biological samples. nih.govmdpi.com The use of UPLC provides enhanced resolution and reduced analysis times compared to traditional HPLC. nih.gov This technique is particularly valuable for determining the concentrations of metabolites, which is essential for understanding the pharmacokinetic profile of a compound. nih.gov Chemical derivatization can be employed to improve the detection of certain metabolites. researchgate.net

For instance, a rapid UPLC-MS/MS method has been developed for the simultaneous quantification of catecholamines and their metabolites in plasma, demonstrating the power of this technique for analyzing related amine compounds. nih.gov This approach offers high sensitivity, with low limits of detection (LODs). nih.gov

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of this compound and its derivatives. nih.gov It provides detailed information about the molecular weight and fragmentation patterns of analytes.

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) is a high-resolution mass spectrometry technique that offers very accurate mass measurements, which is crucial for determining the elemental composition of unknown compounds and their fragments. nih.govnih.gov This capability is invaluable for identifying new psychoactive substances and for the structural elucidation of metabolites and degradation products. nih.goviosrjournals.org

LC-QTOF-MS combines the separation power of liquid chromatography with the high mass accuracy of QTOF-MS, making it a powerful tool for identifying compounds in complex mixtures. researchgate.netnih.gov This technique has been successfully used to identify a wide range of compounds, including organic explosives and drugs of abuse in wastewater. researchgate.netnih.gov The accurate mass data obtained from QTOF-MS helps in confirming the identity of fragment ions and elucidating the structures of key ions. nih.govresearchgate.net UPLC-QTOF-MS has also been utilized for the qualitative analysis of chemical constituents in various samples. frontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the trace analysis of volatile and semi-volatile compounds. nih.govnih.gov The electron impact (EI) mass spectra generated by GC-MS provide characteristic fragmentation patterns that can be used to distinguish between isomers. nih.gov For example, the fragmentation pattern of 1-(3,4-methylenedioxyphenyl)-1-propanamines in GC-MS clearly differentiates them from the regioisomeric 3,4-methylenedioxyamphetamines. nih.gov

Derivatization is often employed in GC-MS analysis to improve the chromatographic properties and mass spectral characteristics of analytes. researchgate.net This can aid in the structural elucidation and robust identification of compounds, even in complex matrices. researchgate.net

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance Spectroscopy, Infrared Spectroscopy)

The structural elucidation and confirmation of this compound and its derivatives rely heavily on a suite of advanced spectroscopic techniques. Primarily, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to provide detailed information about the molecular framework, functional groups, and electronic environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the carbon-hydrogen framework of this compound. Both ¹H NMR and ¹³C NMR provide unique insights into the molecule's structure.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the propyl chain. The protons on the carbon adjacent to the amine group (α-carbon) and the subsequent protons (β- and γ-carbons) will exhibit characteristic chemical shifts and splitting patterns due to spin-spin coupling with neighboring protons. docbrown.info The signals for the aromatic protons will be further complicated by coupling to each other and to the fluorine atoms, providing crucial information about the substitution pattern on the phenyl ring. The amine (-NH₂) protons may appear as a broad singlet, and their chemical shift can be concentration and solvent dependent. docbrown.info

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal. docbrown.info The chemical shifts of the aromatic carbons are significantly influenced by the attached fluorine atoms, with the carbon atoms directly bonded to fluorine exhibiting large C-F coupling constants. docbrown.info The carbons of the propyl chain will appear in the aliphatic region of the spectrum. The electronegativity of the nitrogen atom will cause a downfield shift for the α-carbon relative to the β- and γ-carbons. docbrown.infodocbrown.info

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on the analysis of similar structures like propylamine (B44156) and other fluorinated aromatic compounds. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.9 - 7.3 | 115 - 125 |

| Aromatic C-F | - | 148 - 152 (d, JC-F) |

| α-CH₂ | ~2.7 | ~45 |

| β-CH₂ | ~1.7 | ~25 |

| γ-CH₃ | ~0.9 | ~11 |

| NH₂ | 1.0 - 2.5 (broad) | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. docbrown.info In this compound, characteristic absorption bands would confirm the presence of the amine group, the aromatic ring, and the C-F bonds.

Key expected vibrational frequencies include:

N-H Stretching: Primary amines typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations of the N-H bonds. docbrown.infoucalgary.ca

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl chain are found just below 3000 cm⁻¹. docbrown.info

N-H Bending: A characteristic bending vibration for primary amines is expected in the range of 1580-1650 cm⁻¹. docbrown.info

C=C Stretching: Aromatic ring stretching vibrations typically result in several peaks in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines is usually observed in the 1020-1220 cm⁻¹ range. docbrown.info

C-F Stretching: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region. The exact position can help confirm the difluoro-substitution pattern.

Interactive Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch | 3300 - 3500 | Medium (two bands) |

| Primary Amine | N-H Bend | 1580 - 1650 | Medium |

| Aromatic Ring | C-H Stretch | > 3000 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Strong |

| Alkyl Chain | C-H Stretch | < 3000 | Medium-Strong |

| Aliphatic Amine | C-N Stretch | 1020 - 1220 | Medium |

| Aryl Fluoride (B91410) | C-F Stretch | 1100 - 1300 | Strong |

Quality Control and Validation of Analytical Methods in Research Contexts

In a research setting, the synthesis and study of this compound necessitate rigorous quality control (QC) and validated analytical methods to ensure the identity, purity, and integrity of the compound. nih.gov This is crucial for the reliability and reproducibility of any subsequent experimental data. The development of new psychoactive substances (NPS) often involves creating analogues of existing controlled drugs, making unambiguous characterization and quality assurance paramount. nih.gov

Reference Standards and Material Integrity

The first step in quality control is often the establishment of a well-characterized reference standard. This primary standard is synthesized and then exhaustively analyzed to confirm its structure and purity using the spectroscopic methods mentioned above (NMR, IR), as well as mass spectrometry and elemental analysis. researchgate.netnih.gov This reference material is then used for the calibration and validation of analytical methods.

Development and Validation of Analytical Methods

Analytical methods, particularly chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are central to the quality control of synthesized compounds. nih.govnih.gov These methods are used to determine the purity of a sample and to quantify it in various matrices.

For a method to be considered reliable, it must undergo a thorough validation process. nih.gov Method validation demonstrates that the analytical procedure is suitable for its intended purpose. Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, starting materials, or by-products. nih.gov

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by analyzing a sample with a known concentration (e.g., a spiked matrix) and comparing the measured value to the theoretical value. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically expressed in terms of relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision). nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.

The validation of these methods ensures that any research conducted using this compound is based on a compound of known purity and concentration, which is fundamental to the integrity of scientific research.

Preclinical Research Applications and Model Systems for 3,4 Difluorophenyl Propylamine Analogues

In Vitro Research Models for Biological Activity Assessment

In vitro models are fundamental in the early stages of preclinical research, offering a controlled environment to dissect the molecular mechanisms of action of novel compounds. For analogues of (3,4-Difluorophenyl)propylamine, these models are crucial for determining their biological activity and identifying potential therapeutic targets.

Cell-Based Assays for Receptor Binding and Functional Activity

To understand how this compound analogues interact with specific biological targets, researchers employ a variety of cell-based assays. These assays are designed to measure the binding affinity of a compound to a receptor and its subsequent effect on cellular function.

Radioligand binding assays are a common technique used to determine the affinity of a compound for a specific receptor. labome.comnih.gov In these assays, a radiolabeled compound (radioligand) known to bind to the target receptor is incubated with cells or cell membranes expressing that receptor. The analogue of interest is then added at increasing concentrations to compete with the radioligand for binding. The concentration of the analogue that displaces 50% of the radioligand binding (the IC50 value) is a measure of its binding affinity. For example, in studies of dopamine (B1211576) D3 receptor-selective antagonists, which share structural similarities with phenylpropylamine derivatives, radioligand binding competition assays using [3H]methylspiperone have been employed to determine the binding affinities (Ki values) of new compounds. nih.gov

Functional assays are then used to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator (binds to a different site on the receptor to modulate its activity). These assays often measure changes in downstream signaling molecules, such as cyclic adenosine (B11128) monophosphate (cAMP), or reporter gene expression.

The development of advanced techniques like NanoBRET™ (Bioluminescence Resonance Energy Transfer) allows for the real-time measurement of ligand binding to receptors in living cells, providing a more dynamic view of compound-receptor interactions.

High-Throughput Screening Platforms for Molecular Target Identification

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify those that interact with a specific molecular target. nih.gov This approach is particularly useful in the early stages of drug discovery for identifying "hit" compounds that can be further optimized.

In a typical HTS campaign, a biological assay, such as a receptor binding or enzyme activity assay, is miniaturized and automated to allow for the screening of thousands of compounds per day. For instance, a high-throughput screening of over 32,000 compounds was conducted to identify agonists for the relaxin/insulin-like family peptide receptor 3 (RXFP3), a G protein-coupled receptor involved in various central nervous system processes. nih.gov This screen utilized a cAMP measurement-based method to detect receptor activation. nih.gov While this specific screen did not focus on this compound analogues, it exemplifies the methodology that would be used to identify their molecular targets.

| HTS Campaign Example | |

| Objective | Identify agonists for the RXFP3 receptor |

| Compound Library Size | 32,021 |

| Assay Method | cAMP measurement |

| Outcome | Identification of a hit compound (WNN0109-C011) that also showed cross-reactivity with the RXFP4 receptor |

| Significance | Provided a novel chemical scaffold for the development of RXFP3/4 agonists |

This table illustrates a typical high-throughput screening campaign, similar to what would be employed for the discovery of molecular targets for this compound analogues.

Myelotoxicity Studies in Murine and Human Progenitors (for related compounds)

In vitro myelotoxicity studies often involve clonogenic assays using hematopoietic progenitor cells from murine bone marrow or human umbilical cord blood. These assays assess the ability of the progenitor cells to proliferate and differentiate into colonies of mature blood cells in the presence of the test compound. A reduction in colony formation indicates potential myelotoxicity.

Investigating Anti-proliferative Activity in Cancer Cell Lines